1-[(tert-butyldimethylsilyl)oxy]hexan-3-one
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Overview
Description
1-[(tert-Butyldimethylsilyl)oxy]hexan-3-one is an organosilicon compound widely used in organic synthesis. It features a tert-butyldimethylsilyl (TBS) protecting group attached to a hexan-3-one backbone. This compound is particularly valued for its role in protecting hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(tert-Butyldimethylsilyl)oxy]hexan-3-one can be synthesized through the silylation of hexan-3-one. The process typically involves the reaction of hexan-3-one with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, forming carboxylic acids or esters.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The TBS group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Free hydroxyl group derivatives.
Scientific Research Applications
1-[(tert-Butyldimethylsilyl)oxy]hexan-3-one is extensively used in various fields of scientific research:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection of functional groups is crucial.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: Used in the production of fine chemicals and advanced materials where precise control over molecular structure is required.
Mechanism of Action
The primary mechanism of action for 1-[(tert-butyldimethylsilyl)oxy]hexan-3-one involves the protection of hydroxyl groups. The TBS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted reactions. This protection is reversible, allowing for the selective deprotection and further functionalization of the molecule.
Molecular Targets and Pathways: The compound does not have specific biological targets but is used to manipulate chemical pathways in synthetic processes. Its stability and ease of removal make it an ideal protecting group in multi-step syntheses.
Comparison with Similar Compounds
1-[(Trimethylsilyl)oxy]hexan-3-one: Similar protecting group but with different steric and electronic properties.
1-[(Triisopropylsilyl)oxy]hexan-3-one: Offers greater steric hindrance, providing enhanced protection in certain reactions.
1-[(tert-Butyldiphenylsilyl)oxy]hexan-3-one: Provides more robust protection due to the bulkier diphenyl groups.
Uniqueness: 1-[(tert-Butyldimethylsilyl)oxy]hexan-3-one is unique due to its balance of steric protection and ease of removal. The tert-butyldimethylsilyl group offers sufficient steric hindrance to protect the hydroxyl group while being easily cleaved under mild acidic conditions, making it highly versatile in synthetic chemistry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
201346-80-7 |
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Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.4 |
Purity |
95 |
Origin of Product |
United States |
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